molecular formula C5H8O2S B6182618 rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans CAS No. 2613388-95-5

rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans

Cat. No.: B6182618
CAS No.: 2613388-95-5
M. Wt: 132.2
InChI Key:
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Description

rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans: is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclobutane ring with a sulfanyl group and a carboxylic acid group in a trans configuration, making it an intriguing subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under controlled conditions. For example, starting from a cyclobutane derivative, the introduction of a sulfanyl group can be accomplished using thiol reagents in the presence of a base. The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired trans isomer.

Chemical Reactions Analysis

Types of Reactions: rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like alkyl halides, under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the study of stereochemistry and chiral synthesis.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans exerts its effects depends on its interaction with molecular targets. For instance, the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans: Another cyclobutane derivative with a benzyloxy group instead of a sulfanyl group.

    rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans: A compound with a tert-butoxycarbonyl group, used in similar synthetic applications.

Uniqueness: rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and potential applications compared to its analogs. The presence of both a sulfanyl and a carboxylic acid group in a trans configuration allows for unique interactions and transformations in chemical and biological systems.

Properties

CAS No.

2613388-95-5

Molecular Formula

C5H8O2S

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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